Ethyl 2-(benzotriazol-1-yl)acetate

Description

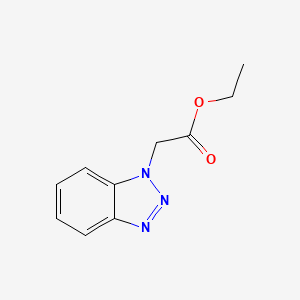

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(benzotriazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)7-13-9-6-4-3-5-8(9)11-12-13/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWOQVVENZAAPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875917 | |

| Record name | 1H-BENZOTRIAZOLE-1-ACETIC ACID, ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69218-46-8 | |

| Record name | 1H-BENZOTRIAZOLE-1-ACETIC ACID, ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2 Benzotriazol 1 Yl Acetate

Direct N-Alkylation Approaches to N1-Benzotriazole Derivatives

The direct N-alkylation of benzotriazole (B28993) is a primary method for synthesizing N1-substituted derivatives like ethyl 2-(benzotriazol-1-yl)acetate. This approach, however, can present challenges in achieving regioselectivity, as alkylation can occur at either the N1 or N2 position of the benzotriazole ring. rsc.org

Alkylation Reactions of Benzotriazole with Haloacetates

A common and direct route to this compound involves the reaction of benzotriazole with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. researchgate.netnih.govnih.govescholarship.org This reaction is typically carried out in the presence of a base to deprotonate the benzotriazole, facilitating the nucleophilic attack on the haloacetate.

One established method involves dissolving benzotriazole in a suitable solvent like ethanol (B145695), followed by the addition of a base such as sodium hydroxide (B78521). researchgate.netnih.gov An ethanol solution of ethyl 2-chloroacetate is then added dropwise to the reaction mixture. researchgate.netnih.gov The reaction is often stirred for several hours at room temperature to yield the desired product. researchgate.netnih.gov

Alternatively, dry acetone (B3395972) can be employed as the solvent with potassium carbonate as the base. proquest.comajrconline.org In this variation, benzotriazole is dissolved in dry acetone, and then ethyl chloroacetate and potassium carbonate are added. proquest.comajrconline.org The mixture is refluxed for an extended period, typically 10-12 hours, to complete the reaction. ajrconline.org

Table 1: Comparison of Alkylation Reaction Conditions

| Solvent | Base | Haloacetate | Reaction Time | Temperature | Reference |

| Ethanol | Sodium Hydroxide | Ethyl 2-chloroacetate | 4 hours | Room Temperature | researchgate.netnih.gov |

| Dry Acetone | Potassium Carbonate | Ethyl chloroacetate | 10-12 hours | Reflux | ajrconline.org |

Catalytic and Accelerated Alkylation Strategies

To improve the efficiency and selectivity of N-alkylation, catalytic strategies have been explored. While specific catalytic methods for the synthesis of this compound are not extensively detailed in the provided context, general principles of catalytic N-alkylation of benzotriazoles are relevant. For instance, the use of B(C6F5)3 as a metal-free catalyst has been shown to promote site-selective N1-alkylation of benzotriazoles with diazoalkanes, offering good to excellent yields. rsc.org Although this specific method does not use a haloacetate, it highlights the potential for catalysts to control the regioselectivity of alkylation.

Microwave irradiation has also been successfully employed to accelerate the N-alkylation of benzotriazole. nih.gov This technique often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govijpsonline.com

Esterification and Transesterification Routes to Ethyl Acetate (B1210297) Derivatives

While direct alkylation is common, esterification of a pre-formed (benzotriazol-1-yl)acetic acid is another viable synthetic route. This method involves the reaction of (benzotriazol-1-yl)acetic acid with ethanol in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.uk Concentrated sulfuric acid is a typical catalyst for this type of reaction. chemguide.co.uk The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester. chemguide.co.uk

Benzotriazole esters, formed in situ from carboxylic acids and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are effective intermediates for esterification, particularly with sterically hindered alcohols. researchgate.netresearchgate.net

Novel Synthetic Protocols Utilizing Green Chemistry Principles

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Mechanochemical Reaction Conditions

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry. umich.edu By eliminating the solvent, this approach reduces waste and can sometimes lead to shorter reaction times and simpler work-up procedures. umich.edu Mechanochemical methods, which involve grinding solid reactants together, can also provide a solvent-free alternative for various chemical transformations.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for the synthesis of heterocyclic compounds, including benzotriazole derivatives. researchgate.netnih.govijpsonline.comomicsonline.org This technique offers several advantages over conventional heating, including dramatically reduced reaction times, higher yields, and often cleaner reactions with fewer byproducts. ijpsonline.comderpharmachemica.com

For the synthesis of N-alkylated benzotriazoles, microwave irradiation in the presence of a base like potassium carbonate in a solvent such as DMF has proven effective. nih.gov In some cases, the reaction time can be reduced from hours to just a few minutes. ijpsonline.com For example, the synthesis of certain benzotriazole derivatives that takes several hours by conventional reflux can be completed in a matter of minutes under microwave irradiation, with an increase in product yield. ijpsonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | Hours | Good | nih.gov |

| Microwave Irradiation | Minutes | Higher | nih.govijpsonline.com |

Optimization of Reaction Parameters and Yield Enhancement Strategies

Key parameters that have been investigated for the optimization of this reaction include the choice of base, solvent, reaction temperature, and time. One effective method involves the reaction of benzotriazole with ethyl bromoacetate. In a specific study, using 1.5 equivalents of potassium carbonate as the base in tetrahydrofuran (B95107) (THF) at 50°C for 5 hours with sonication resulted in a high yield of the N1-isomer (86%) compared to the N2-isomer (12%). nih.gov This highlights the efficacy of potassium carbonate in promoting the desired regioselectivity.

Another common approach utilizes ethyl chloroacetate as the alkylating agent. For instance, a synthesis using equimolar amounts of 1H-benzotriazole and sodium hydroxide in ethanol at room temperature for 4 hours has been reported. nih.gov While specific yields for each isomer were not detailed, this method presents a viable pathway. Furthermore, refluxing benzotriazole with ethyl chloroacetate in dry acetone in the presence of anhydrous potassium carbonate for 10-12 hours has also been described as a successful synthetic route. ajrconline.org

The influence of the solvent on reaction efficiency is another critical aspect. While polar aprotic solvents like THF and acetone are commonly employed, studies on related reactions have shown that solvents such as acetonitrile (B52724) and dichloromethane (B109758) can significantly improve yields. nih.gov Temperature and reaction time are also pivotal. For some transformations, increasing the reaction temperature, for example through microwave irradiation, has been shown to dramatically increase the yield of the desired product. nih.gov

The following table summarizes various reaction conditions and their impact on the synthesis of this compound and related compounds.

| Reactants | Base | Solvent | Temperature | Time | Yield (N1-isomer) | Reference |

| Benzotriazole, Ethyl bromoacetate | Potassium Carbonate | THF | 50°C | 5 hours | 86% | nih.gov |

| 1H-benzotriazole, Ethyl 2-chloroacetate | Sodium Hydroxide | Ethanol | Room Temp. | 4 hours | Not specified | nih.govresearchgate.net |

| Benzotriazole, Ethyl chloroacetate | Potassium Carbonate | Acetone | Reflux | 10-12 hours | Not specified | ajrconline.org |

Methodologies for Isolation and Purification of this compound

The isolation and purification of this compound from the reaction mixture are crucial steps to obtain a product of high purity. The methodologies employed are standard laboratory techniques tailored to the properties of the compound and the reaction byproducts.

Following the completion of the reaction, the initial step often involves the filtration of the reaction mixture to remove any insoluble materials, such as excess base or salts formed during the reaction. ajrconline.orgitmedicalteam.pl The filtrate, containing the desired product and soluble impurities, is then typically subjected to an extraction process. Ethyl acetate is a commonly used solvent for this purpose, where the product is partitioned into the organic phase. nih.gov

The organic layer is then washed, usually with water and brine, to remove any remaining water-soluble impurities. Following the washing steps, the organic extract is dried over an anhydrous drying agent, such as sodium sulfate, to remove any residual water. nih.gov The solvent is subsequently removed from the dried organic phase by evaporation under reduced pressure, yielding the crude product. nih.govajrconline.org

To obtain the pure compound, the crude product is subjected to one or more purification techniques. Recrystallization is a common method, where the crude solid is dissolved in a suitable hot solvent, such as ethanol or ether, and allowed to cool slowly, leading to the formation of pure crystals. nih.govajrconline.orgresearchgate.netitmedicalteam.pl

For more challenging separations, particularly the separation of the N1 and N2 isomers, column chromatography is the method of choice. nih.govajrconline.org Silica gel is typically used as the stationary phase, and a mixture of n-hexane and ethyl acetate in a specific ratio (e.g., 3:1) serves as the mobile phase or eluent. nih.gov The progress of the purification can be monitored by Thin Layer Chromatography (TLC) , which is also used to check the purity of the final product. ajrconline.orgitmedicalteam.pl

The following table outlines the common steps involved in the isolation and purification of this compound.

| Step | Description | Common Reagents/Materials |

| Filtration | Removal of insoluble solids from the reaction mixture. | Filter paper, Buchner funnel |

| Extraction | Separation of the product into an organic solvent. | Ethyl acetate, Separatory funnel |

| Washing | Removal of water-soluble impurities from the organic phase. | Water, Brine |

| Drying | Removal of residual water from the organic extract. | Anhydrous Sodium Sulfate |

| Evaporation | Removal of the solvent to obtain the crude product. | Rotary evaporator |

| Recrystallization | Purification of the solid product based on solubility differences. | Ethanol, Ether |

| Column Chromatography | Separation of components based on differential adsorption. | Silica gel, n-hexane/Ethyl acetate |

| TLC Monitoring | Monitoring reaction progress and assessing purity. | TLC plates, UV light |

Reactivity Profiles and Mechanistic Investigations of Ethyl 2 Benzotriazol 1 Yl Acetate

Nucleophilic Displacement Reactions Involving the Benzotriazole (B28993) Moiety

The benzotriazole group in Ethyl 2-(benzotriazol-1-yl)acetate plays a pivotal role in its reactivity, primarily by acting as an excellent leaving group in nucleophilic substitution reactions. This characteristic facilitates the introduction of a variety of functional groups at the α-carbon of the original acetate (B1210297) moiety.

Substitution Reactions at the α-Carbon of the Acetate Chain

The α-carbon of this compound is susceptible to attack by a range of nucleophiles. This reactivity allows for the straightforward synthesis of diverse substituted acetic acid esters. The general scheme for this transformation involves the displacement of the benzotriazolyl group by a nucleophile (Nu⁻), as depicted below:

General Reaction Scheme:

(Where Bt represents the benzotriazolyl group and Nu represents a nucleophile)

This reaction has been successfully employed with various nucleophiles, including amines, thiols, and carbanions, leading to the formation of α-amino esters, α-thio esters, and elongated carbon chain esters, respectively. The specific conditions for these reactions, such as the choice of solvent and base, are critical for achieving high yields and minimizing side reactions.

Role of Benzotriazole as a Leaving Group in Substitution Processes

The efficacy of the benzotriazole moiety as a leaving group is a key determinant of the reactivity of this compound. lupinepublishers.com Benzotriazole is a heterocyclic compound that can be readily introduced into molecules and subsequently displaced. ijpsonline.com Its ability to stabilize the negative charge that develops during the transition state of a nucleophilic substitution reaction makes it an excellent leaving group. lupinepublishers.com This property is attributed to the aromaticity of the benzotriazole ring and the presence of three nitrogen atoms that can delocalize the negative charge.

The leaving group ability of benzotriazole is comparable to that of other common leaving groups, such as halides and sulfonates. This makes this compound a valuable alternative to α-haloesters in many synthetic applications, often with the advantage of being a more stable and less lachrymatory reagent. The benzotriazolide anion (Bt⁻) formed upon displacement is a relatively weak base, which helps to drive the reaction forward.

Reactions Involving the Ester Functionality

Beyond the reactivity conferred by the benzotriazole group, the ester functionality of this compound also participates in a range of important chemical transformations.

Hydrolysis and Transesterification Reactions

Like other esters, this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 2-(benzotriazol-1-yl)acetic acid. This reaction is typically carried out under acidic or basic conditions.

Hydrolysis Reaction:

Similarly, transesterification can be achieved by reacting this compound with a different alcohol in the presence of a suitable catalyst. This allows for the synthesis of various alkyl 2-(benzotriazol-1-yl)acetates, which can be useful for modifying the solubility or reactivity of the molecule.

Enolate Formation and Subsequent Carbonyl-Related Reactions

The α-protons of the acetate chain in this compound are acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of carbonyl-related reactions, such as aldol (B89426) condensations and Claisen condensations.

Enolate Formation:

The resulting enolate can then react with aldehydes or ketones to form β-hydroxy esters, or with other esters to form β-keto esters. These reactions provide powerful methods for carbon-carbon bond formation and the construction of more complex molecular architectures.

Cyclization and Annulation Reactions Facilitated by this compound

The unique combination of a good leaving group and an enolizable ester functionality makes this compound a valuable precursor for the synthesis of various heterocyclic and carbocyclic ring systems. Benzotriazole and its derivatives are widely utilized in the construction of diverse monocyclic and bicyclic heterocyclic compounds. lupinepublishers.com

For instance, intramolecular reactions can be designed where a nucleophilic center within the same molecule displaces the benzotriazole group, leading to the formation of a cyclic product. Furthermore, the enolate of this compound can act as a dinucleophile in annulation reactions with suitable electrophilic partners, providing access to a range of five- and six-membered rings. These strategies have been successfully applied to the synthesis of lactones, lactams, and other important cyclic motifs.

Pericyclic Reactions and Photochemical Transformations

The benzotriazole moiety is known to be photoactive, and its derivatives often exhibit complex photochemical behavior. While specific studies on the pericyclic reactions of this compound are not extensively documented in the literature, the general photochemistry of 1-substituted benzotriazoles provides a framework for understanding its potential transformations.

The photolysis of 1-substituted benzotriazoles is known to proceed via the extrusion of molecular nitrogen (N₂), leading to the formation of a 1,3-diradical intermediate. nih.gov This highly reactive species can then undergo a variety of subsequent reactions, including intramolecular cyclizations and rearrangements. nih.gov For instance, the irradiation of 1-substituted benzotriazole arylhydrazones, which are structurally related to this compound, with a low-pressure mercury arc lamp (254 nm) has been shown to yield a range of products through a proposed diradical pathway. nih.gov

In a study on the photolysis of benzotriazol-1-yl-(2-arylhydrazono)acetic acid ethyl esters, which bear a similar ester functionality, irradiation in acetonitrile (B52724) was found to afford 1-arylamino-1H-benzimidazol-2-carboxylic acid ethyl esters. The proposed mechanism involves the initial extrusion of N₂ to form a biradical intermediate which subsequently cyclizes. nih.gov

Furthermore, the sunlight photolysis of benzotriazoles in aqueous solutions has been investigated, revealing that while direct photolysis can occur, reactions with photochemically produced reactive species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂) can also contribute to their transformation. nih.gov The photolysis pathway of 1H-benzotriazole under simulated sunlight has been suggested to differ from that under UV radiation, with the formation of aminophenol directly, rather than via an aniline (B41778) intermediate. nih.gov

While these studies provide valuable insights into the potential photochemical pathways of the benzotriazole ring system, detailed experimental data and product analysis specifically for the photochemical transformations of this compound remain to be fully elucidated.

Computational and Experimental Mechanistic Elucidation of Reactions

The elucidation of reaction mechanisms for benzotriazole derivatives has been advanced through a combination of experimental techniques and computational chemistry. These approaches provide a deeper understanding of reaction pathways, transition states, and the factors governing product formation.

Kinetic and Spectroscopic Studies of Reaction Pathways

Kinetic studies are crucial for determining the rates of chemical reactions and understanding the factors that influence them. For benzotriazole derivatives, kinetic analyses have been employed to investigate their reactivity in various transformations. For example, the oxidation of several benzotriazoles by ferrate(VI) was studied, and the reaction kinetics were determined as a function of pH. researchgate.net This study also utilized a linear free-energy relationship to interpret the reaction mechanism, suggesting an electrophilic attack at the 1,2,3-triazole moiety. researchgate.net

Spectroscopic techniques are invaluable for the detection and characterization of transient intermediates in reaction pathways. For instance, anaerobic, rapid-scanning stopped-flow spectroscopy has been used to investigate the UV-visible absorbance changes during the reduction of bovine serum amine oxidase by benzylamines, allowing for the detection of enzyme-substrate Schiff base complexes and other intermediates. nih.gov While not directly on this compound, this demonstrates the power of such techniques in elucidating complex reaction mechanisms.

Transition State Analysis and Energy Profiles via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms, including the characterization of transition states and the calculation of energy profiles.

For benzotriazole systems, theoretical studies have provided insights into their stability and reactivity. For example, a CASSCF study on a model system derived from 2-(2'-hydroxyphenyl)benzotriazole explored the reaction path for excited-state intramolecular proton transfer (ESIPT). This study revealed that the true reaction path involves twisted geometries and is triggered by a charge-transfer event. psu.edu

While specific computational studies on the pericyclic reactions or photochemical transformations of this compound are scarce, research on related systems highlights the potential of these methods. For instance, computational studies on the Rh(I)-catalyzed coupling of benzotriazoles with allenes have been used to propose a detailed mechanistic scenario involving counterion-assisted isomerization and proton shuttling, challenging previously suggested mechanisms. researchgate.net

Although detailed transition state analyses and energy profiles for the reactions of this compound are not yet available, the application of these computational methods would be highly valuable in predicting its reactivity and guiding future experimental work. The general principles of transition state theory, which explains reaction rates by considering the equilibrium between reactants and an activated transition state complex, provide the theoretical foundation for such computational investigations. rsc.orgresearchgate.net

Strategic Applications of Ethyl 2 Benzotriazol 1 Yl Acetate in Complex Organic Synthesis

Precursor for Diverse Heterocyclic Scaffolds

Ethyl 2-(benzotriazol-1-yl)acetate serves as a fundamental building block for the creation of various heterocyclic structures, which are central to medicinal chemistry and materials science.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Triazoles)

The reactivity of the ethyl acetate (B1210297) portion of the molecule, coupled with the inherent properties of the benzotriazole (B28993) group, allows for its transformation into a variety of nitrogen-containing heterocycles. The benzotriazole group can act as a good leaving group or as a reactive handle for further functionalization.

For instance, the reaction of ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate with various reagents can lead to the formation of different heterocyclic systems. The synthesis of the title compound, C10H11N3O2, is achieved through the reaction of 1H-benzotriazole with ethyl 2-chloroacetate in ethanol (B145695). nih.govnih.govresearchgate.netescholarship.org This straightforward synthesis makes the starting material readily accessible for further transformations.

One of the key applications of this compound is as an intermediate in the synthesis of benzotriazol-1-yl-acetic acid hydrazide. nih.govresearchgate.netescholarship.org This hydrazide is a precursor for Schiff bases, which are widely investigated for their chemical properties. nih.govresearchgate.netescholarship.org

Furthermore, visible light-promoted reactions involving ethyl diazoacetate and benzotriazoles can generate N-imidoylbenzotriazoles, which are valuable synthetic intermediates. acs.org This method highlights the potential for creating complex nitrogen-containing structures under mild conditions. The scope of this reaction has been evaluated with various benzotriazoles, including those with chloro and bromo substituents, which successfully yield N1-imidoylbenzotriazoles. acs.org

The following table summarizes the synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, a key precursor.

| Reactants | Reagents | Solvent | Conditions | Product |

| 1H-Benzotriazole, Ethyl 2-chloroacetate | Sodium hydroxide (B78521) | Ethanol | Room temperature, 4h stirring | Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate |

Construction of Fused Benzotriazole Systems

The benzotriazole core of this compound provides a scaffold for the construction of more complex, fused heterocyclic systems. These fused systems are of significant interest due to their unique electronic and photophysical properties.

A notable example is the design of thiophene-fused benzotriazole (BTAZT) units as electron-acceptors in donor-acceptor copolymers for polymer solar cells. rsc.org The fusion of a thiophene (B33073) ring to the benzotriazole core results in polymers with red-shifted absorption and narrower optical band gaps, which are desirable characteristics for organic photovoltaic materials. rsc.org Further modification by introducing fluorine atoms to the thiophene-fused benzotriazole unit can enhance the performance of these materials by improving the short-circuit current density and open-circuit voltage of the resulting solar cells. rsc.org

Access to Spirocyclic and Polycyclic Architectures

The reactivity of this compound can be harnessed to create intricate spirocyclic and polycyclic frameworks. These complex three-dimensional structures are highly sought after in drug discovery and natural product synthesis. While direct examples of the synthesis of spirocyclic and polycyclic architectures starting from this compound are not explicitly detailed in the provided context, the versatile reactivity of its functional groups suggests its potential as a precursor for such complex molecules. The ability of the benzotriazole moiety to act as a leaving group or to direct reactions provides a strategic advantage in the design of synthetic routes toward these challenging targets.

Utilization in Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. This compound is an ideal candidate for use in MCRs due to its multiple reactive sites.

While specific MCRs involving this compound are not detailed in the provided search results, its structure lends itself to such applications. For example, the active methylene (B1212753) group can participate in Knoevenagel-type condensations, while the ester can undergo transesterification or amidation, and the benzotriazole ring can be involved in various cycloaddition or substitution reactions. The development of MCRs utilizing this compound would be a valuable contribution to synthetic chemistry.

Role in the Synthesis of Advanced Organic Intermediates

This compound serves as a crucial starting material for a variety of advanced organic intermediates. These intermediates are not final products themselves but are essential building blocks for the synthesis of more complex molecules with specific functions.

One of the primary uses of this compound is as a precursor to benzotriazol-1-yl-acetic acid hydrazide. nih.govresearchgate.netescholarship.org This hydrazide can be further reacted with aldehydes or ketones to form Schiff bases, which are versatile intermediates in their own right. nih.govresearchgate.netescholarship.org

The compound and its derivatives also play a role in the synthesis of other complex molecules. For example, related benzotriazole derivatives are used to synthesize compounds like 2-(1H-Benzotriazol-1-yl)-1-(3-methylbenzoyl)ethyl benzoate (B1203000) and 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-ethylbenzoyl)ethyl 2,4-dichlorobenzoate. nih.goviucr.org These syntheses often involve multi-step reactions where the benzotriazole moiety plays a key role.

A novel method for the synthesis of benzotriazolyl alkyl esters (BAEs) from N-acylbenzotriazoles and dichloromethane (B109758) (DCM) has been developed, where DCM acts as a C-1 surrogate. nih.gov This highlights the versatility of benzotriazole-containing compounds in generating valuable intermediates.

Application in the Construction of Functional Organic Materials (non-biological)

The unique electronic properties of the benzotriazole ring system make this compound and its derivatives attractive for the development of functional organic materials. These materials have applications in electronics, optics, and sensor technology.

As previously mentioned, thiophene-fused benzotriazole units, derived from the core structure of this compound, are used to create donor-acceptor copolymers for polymer solar cells. rsc.org These materials exhibit favorable properties for organic photovoltaics, demonstrating the potential of benzotriazole-based compounds in renewable energy applications. The introduction of fluorine atoms into these systems can further optimize their performance. rsc.org

The synthesis of fluorescent sensors is another area where benzotriazole derivatives find application. ekb.eg The inherent fluorescence of some benzotriazole-containing molecules can be modulated by the presence of specific analytes, making them suitable for use in chemical sensing.

Derivatization to Access Complex Molecular Frameworks

This compound is a versatile and highly valuable starting material in the field of organic synthesis. Its strategic importance lies in its capacity to be readily converted into a variety of complex molecular frameworks, particularly heterocyclic systems. This is primarily achieved through the transformation of its ester functionality into a more reactive intermediate, which then serves as a scaffold for the construction of diverse and intricate molecules.

The principal and most widely utilized derivatization of this compound involves its conversion to 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide. This key intermediate is typically synthesized by reacting the ethyl ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol. nih.govnih.govajrconline.orgescholarship.org The resulting acetohydrazide possesses a nucleophilic terminal nitrogen atom, making it an ideal building block for a wide array of subsequent chemical transformations.

The general synthetic route begins with the alkylation of benzotriazole with an ethyl haloacetate to yield this compound, which is then subjected to hydrazinolysis. nih.govajrconline.org

Once synthesized, 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide becomes the cornerstone for constructing various heterocyclic rings through cyclization and condensation reactions. A common strategy involves reacting the acetohydrazide with aldehydes or ketones to form Schiff bases, which can then undergo further reactions. nih.govescholarship.orgresearchgate.net Moreover, it can be reacted with a range of reagents to build different heterocyclic cores.

For instance, the reaction of the acetohydrazide with appropriately substituted reagents can lead to the formation of complex fused heterocyclic systems. One notable example is the synthesis of pyrazolo-[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives. These intricate molecules are constructed through a multi-step process that utilizes the acetohydrazide as a key precursor. nih.gov

The derivatization pathway also extends to the synthesis of other important heterocyclic motifs such as pyrazoles and thiazoles. The reaction of the acetohydrazide or its derivatives with diketones or other suitable bifunctional compounds provides access to substituted pyrazole (B372694) rings. nih.govnih.gov Similarly, reactions with appropriate sulfur-containing reagents can yield thiazole (B1198619) derivatives. nih.govacgpubs.org

The following table summarizes selected derivatization reactions starting from this compound, highlighting the formation of the key acetohydrazide intermediate and its subsequent conversion into more complex structures.

| Starting Material | Reagent(s) | Key Intermediate/Product | Reaction Conditions | Reference(s) |

| This compound | Hydrazine hydrate | 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide | Ethanol, reflux | nih.govajrconline.org |

| 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide | Aromatic aldehydes/ketones | Schiff bases | Methanol | ajrconline.org |

| 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide | 3-isothiocyanatobenzonitrile, LiHMDS, then hydrazine hydrate | 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzonitrile | Not specified | nih.gov |

| 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide derivative | Formic acid | Pyrazolo-[4,3-e] nih.govnih.govnih.govtriazolopyrimidine derivative | Reflux | nih.gov |

| 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide derivative | α-haloketones | 4-phenyl-1,3-thiazole derivatives | Not specified | nih.gov |

This strategic derivatization underscores the utility of this compound as a pivotal molecule in synthetic organic chemistry, enabling the assembly of complex and potentially biologically active heterocyclic compounds. The straightforward conversion to the acetohydrazide intermediate opens up a rich field of subsequent chemical transformations.

Advanced Spectroscopic and Computational Characterization of Ethyl 2 Benzotriazol 1 Yl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement.

Comprehensive 1D NMR (¹H, ¹³C, ¹⁵N) Analyses

One-dimensional NMR experiments are the cornerstone of structural characterization, providing fundamental information about the different chemical environments of hydrogen, carbon, and nitrogen atoms within the molecule.

¹H NMR Analysis: The ¹H NMR spectrum of Ethyl 2-(benzotriazol-1-yl)acetate is expected to show distinct signals corresponding to the protons of the benzotriazole (B28993) ring and the ethyl acetate (B1210297) group. The four aromatic protons on the benzotriazole ring would typically appear as a complex multiplet system in the downfield region (approximately 7.3-8.1 ppm). The methylene (B1212753) protons of the acetate group (N-CH₂-COO) are anticipated to produce a singlet further upfield, while the ethyl group should exhibit a characteristic quartet for the methylene protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃), resulting from spin-spin coupling.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, this would include the carbons of the benzotriazole ring, the carbonyl carbon of the ester, and the carbons of the ethyl and methylene groups. The carbonyl carbon is characteristically found far downfield. The aromatic carbons of the benzotriazole ring will resonate in the typical aromatic region (approximately 110-145 ppm). The methylene carbon attached to the nitrogen and the carbons of the ethyl group will appear in the upfield aliphatic region.

Interactive Data Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 7.3 - 8.1 (m) | 110 - 130 |

| Aromatic C-N | - | 133 - 146 |

| N-CH₂-COO | ~5.6 (s) | ~50 |

| C=O | - | ~167 |

| O-CH₂-CH₃ | ~4.2 (q) | ~62 |

| O-CH₂-CH₃ | ~1.2 (t) | ~14 |

Note: These are predicted values based on standard chemical shift ranges and data from similar compounds. 's' denotes singlet, 't' denotes triplet, 'q' denotes quartet, and 'm' denotes multiplet.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in 1D spectra and for determining the through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the coupling between the methylene and methyl protons of the ethyl group and identifying the adjacent protons within the benzotriazole ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would be crucial for definitively assigning the ¹H and ¹³C signals for each CH group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity across quaternary carbons (like the C=O group and the carbons at the benzotriazole ring fusion) and for confirming the attachment of the ethyl acetate moiety to the N1 position of the benzotriazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. This can help to confirm the three-dimensional structure of the molecule in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and providing clues about the molecular structure through fragmentation analysis. The molecular weight of this compound is 205.22 g/mol . nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. For this compound, an exact mass measurement would confirm the molecular formula C₁₀H₁₁N₃O₂. This is a critical step in the identification of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

In tandem mass spectrometry, the molecular ion is isolated and then fragmented to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, a primary and highly characteristic fragmentation pathway would be the loss of a nitrogen molecule (N₂) from the triazole ring. Other expected fragmentation patterns include the cleavage of the ester group.

Interactive Data Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Formula | Description of Loss |

| 205 | [C₁₀H₁₁N₃O₂]⁺ | Molecular Ion (M⁺) |

| 177 | [C₁₀H₁₁NO₂]⁺ | Loss of N₂ |

| 132 | [C₈H₆N]⁺ | Loss of ⋅COOCH₂CH₃ |

| 119 | [C₆H₅N₃]⁺ | Benzotriazole radical cation |

| 91 | [C₆H₅N]⁺ | Loss of N₂ from benzotriazole fragment |

Note: These are predicted fragmentation patterns based on the general behavior of benzotriazoles and ethyl esters in mass spectrometry.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to the molecule's vibrational modes.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong absorption band around 1740-1760 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would likely appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methylene groups would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the benzotriazole ring would be found in the 1450-1600 cm⁻¹ region.

Interactive Data Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| > 3000 | C-H stretching | Aromatic |

| < 3000 | C-H stretching | Aliphatic |

| 1740-1760 | C=O stretching | Ester |

| 1450-1600 | C=C and C=N stretching | Aromatic/Triazole Ring |

| 1000-1300 | C-O stretching | Ester |

Note: These are predicted absorption ranges based on standard IR correlation tables.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of molecules containing chromophores. In this compound, the primary chromophore is the benzotriazole moiety. The electronic absorption spectrum is dominated by transitions involving the π-electrons of the fused benzene (B151609) and triazole ring system.

The benzotriazole ring system gives rise to characteristic absorption bands in the UV region. These bands are typically associated with π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The aromatic benzene part of the chromophore results in strong absorptions, which are modified by the presence of the adjacent triazole ring. For the parent 1H-Benzotriazole, characteristic UV absorption maxima are observed that indicate the electronic transitions within the molecule. nist.gov

The ester group, -CH2COOC2H5, attached to the N1 position of the benzotriazole ring acts as an auxochrome. While it does not absorb significantly in the near-UV region itself, its electronic influence on the benzotriazole system can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). These shifts, known as bathochromic (red shift) or hypsochromic (blue shift), provide valuable information about the electronic interaction between the substituent and the chromophore.

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can complement experimental UV-Vis data by predicting the vertical excitation energies and oscillator strengths of electronic transitions. semanticscholar.org Such calculations help in assigning the observed absorption bands to specific molecular orbital transitions, for instance, from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), providing a deeper understanding of the electronic structure. semanticscholar.org

X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Conformation

X-ray diffraction crystallography provides definitive information on the three-dimensional atomic arrangement of a compound in its solid state. The crystal structure of this compound has been determined, revealing precise details about its molecular geometry, conformation, and intermolecular interactions. researchgate.netnih.gov

Detailed crystallographic data for this compound are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁N₃O₂ |

| Molecular Weight | 205.22 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 20.6734 (9) |

| b (Å) | 11.9284 (5) |

| c (Å) | 9.3420 (4) |

| β (°) | 111.770 (3) |

| Volume (ų) | 2139.44 (16) |

| Z | 8 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Dihedral Angle | 79.12 (5)° |

| Data sourced from references researchgate.netescholarship.org. |

Computational Chemistry Approaches for Theoretical Insights

Density Functional Theory (DFT) for Electronic Structure, Frontier Molecular Orbitals, and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov For this compound, DFT calculations, often using hybrid functionals like B3LYP, can provide a detailed understanding of its geometry, electronic properties, and spectroscopic behavior. researchgate.netresearch-nexus.net

DFT calculations allow for the optimization of the molecular geometry in the gas phase, which can then be compared with the experimental solid-state structure obtained from X-ray crystallography. mdpi.com This comparison can reveal the influence of crystal packing forces on molecular conformation.

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgscribd.com The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. researchgate.net For benzotriazole derivatives, the HOMO is typically located on the electron-rich benzotriazole ring, while the LUMO distribution can vary depending on the substituents. researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of chemical stability and the energy required for electronic excitation. researchgate.net

Furthermore, DFT calculations can predict various spectroscopic properties. For instance, vibrational frequencies from DFT can be used to assign bands in experimental infrared (IR) and Raman spectra. Time-Dependent DFT (TD-DFT) can be employed to calculate the electronic absorption spectrum, helping to interpret experimental UV-Vis data by correlating absorption bands with specific electronic transitions. semanticscholar.org

| Predicted Property | DFT Method | Insight Provided |

| Optimized Geometry | B3LYP/6-311G++(d,p) | Gas-phase conformation, bond lengths, bond angles |

| FMO Analysis | B3LYP/6-31G(d) | HOMO/LUMO energies, energy gap, reactivity indicators |

| Vibrational Frequencies | B3LYP | Assignment of IR and Raman spectra |

| Electronic Transitions | TD-DFT | Prediction and interpretation of UV-Vis spectra |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While X-ray crystallography provides a static picture of the molecule in the solid state, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound in different environments, such as in solution. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation and its interactions with its surroundings evolve over time.

For a flexible molecule like this compound, with its rotatable bond between the benzotriazole ring and the ethyl acetate group, MD simulations can be used to map the conformational landscape. This allows for the identification of the most stable conformers in solution and the energy barriers for rotation between them. This information is complementary to the single conformation observed in the crystal lattice and is crucial for understanding the molecule's behavior in a liquid phase or biological environment.

MD simulations can also provide detailed insights into intermolecular interactions. By simulating the molecule in a solvent box (e.g., water or ethanol), one can study the specific hydrogen bonding patterns and solvation structure around the molecule. This is essential for understanding solubility and how the solvent might influence the molecule's properties and reactivity.

Structure Reactivity Relationship Studies and Derivatization of Ethyl 2 Benzotriazol 1 Yl Acetate Analogues

Systematic Modification of the Ester Group and its Influence on Reactivity

The ester group in ethyl 2-(benzotriazol-1-yl)acetate is a key site for chemical modification, and altering this part of the molecule can significantly influence its reactivity and properties. Researchers have successfully synthesized a variety of benzotriazolyl alkyl esters (BAEs) by modifying the carboxylic acid portion of the molecule. nih.gov

These modifications are often achieved through the condensation of hydroxymethyl-benzotriazole with different carboxylic acids. nih.gov This approach has led to the successful synthesis of a range of BAEs, including acetate (B1210297), propionate, and phenylacetate (B1230308) derivatives, with high yields of 88–93%. nih.gov The versatility of this method is further demonstrated by the synthesis of more complex esters, such as those derived from adamantane-1-carboxylate and Boc-L-phenylalanine, which were also obtained in high yields of 91% and 94%, respectively. nih.gov

The nature of the ester group plays a crucial role in the subsequent reactions of these derivatives. Both the benzotriazolyl (Bt) group and the acyloxy group are effective leaving groups. This dual reactivity allows for selective elimination, providing access to a variety of synthetic scaffolds. nih.gov For instance, treating BAEs with organozinc reagents can replace the benzotriazolyl group with various alkyl, aryl, or alkenyl groups to form new esters. nih.gov In another example, the chemoselective reduction of BAEs with samarium(II) iodide (SmI2) cleaves the acyloxy group, generating a radical that can be used in further coupling reactions. scispace.com

A novel, metal-free method for synthesizing BAEs utilizes dichloromethane (B109758) (DCM) as a C-1 surrogate, reacting with N-acylbenzotriazoles under mild conditions. nih.gov This method is applicable to a broad scope of substrates, including aromatic acyl benzotriazoles with both electron-donating and electron-withdrawing groups, affording the desired esters in moderate to excellent yields (63–93%). nih.gov

Table 1: Synthesis Yields of Various Benzotriazolyl Alkyl Esters (BAEs)

| Ester Derivative | Starting Material | Synthesis Method | Yield (%) | Reference |

|---|---|---|---|---|

| Acetate | N-acetylbenzotriazole | DCM Insertion | 88-93 | nih.gov |

| Propionate | N-propionylbenzotriazole | DCM Insertion | 88-93 | nih.gov |

| Phenylacetate | N-phenylacetylbenzotriazole | DCM Insertion | 88-93 | nih.gov |

| Adamantane-1-carboxylate | N-(adamantane-1-carbonyl)benzotriazole | DCM Insertion | 91 | nih.gov |

| Boc-L-Phe | N-(Boc-L-phenylalanyl)benzotriazole | DCM Insertion | 94 | nih.gov |

| Methyl Benzoate (B1203000) | (1H-benzo[d] nih.govscispace.comrsc.orgtriazol-1-yl)methyl benzoate | Template Reaction | 63-93 | nih.gov |

Functionalization of the Benzotriazole (B28993) Ring and its Impact on Synthetic Utility

Functionalization of the benzotriazole ring itself offers another powerful strategy to tune the properties and reactivity of this compound analogues. Introducing different substituents onto the benzene (B151609) portion of the benzotriazole moiety can have profound effects on the molecule's electronic properties, stability, and biological activity, thereby expanding its synthetic utility. thieme-connect.comunc.edu

A key example of this is the introduction of an amino group to form 1-aminobenzotriazole, which serves as a valuable precursor for the generation of benzyne (B1209423) under non-basic conditions. thieme-connect.com This transformation highlights how a simple functionalization can unlock novel and powerful reaction pathways. Similarly, the introduction of electron-withdrawing groups such as nitro (–NO2), chloro (–Cl), or fluoro (–F) at the 5-position of the benzotriazole ring has been shown to increase the antimycotic activity of certain derivatives. nih.gov Conversely, placing the same substituents at the 6-position leads to significantly less potent compounds, demonstrating a strong positional effect on biological function. nih.gov

The introduction of small hydrophobic groups like methyl (–CH3), dimethyl, and chloro (–Cl) has also been explored. These modifications have produced compounds effective against both Candida and Aspergillus species. nih.gov Furthermore, the fusion of the benzotriazole ring with other heterocyclic systems, such as quinolones, has been shown to modify the resulting compound's mode of action. nih.gov The benzotriazole moiety can also act as a bioisosteric replacement for other triazole systems, a strategy often employed in drug design to modulate biological activity. nih.gov

The synthetic utility is also impacted by the denitrogenative functionalization of the benzotriazole ring, a process where the triazole ring is cleaved with the loss of nitrogen gas to form new bonds. thieme-connect.comthieme-connect.de This has been achieved through various methods, including transition-metal-catalyzed coupling reactions. thieme-connect.com

Elucidation of Steric and Electronic Effects on Reaction Pathways

The reactivity of this compound and its analogues is governed by a combination of steric and electronic effects. These factors dictate the preferred conformation of the molecule and influence the pathways of its chemical reactions.

X-ray crystallography studies of this compound have provided crucial insights into its three-dimensional structure. researchgate.net These studies reveal that the non-hydrogen atoms of the ethyl acetate group are nearly coplanar. researchgate.net However, there is a significant twist between this plane and the benzotriazole ring, with a measured dihedral angle of 79.12(5)°. researchgate.net This non-planar arrangement is a result of steric hindrance between the two parts of the molecule and has significant implications for its reactivity, as it affects how other molecules can approach the reactive centers.

Electronic effects also play a critical role. For instance, the introduction of electron-withdrawing groups at the 5-position of the benzotriazole ring has been observed to improve the photopermanence of benzotriazole-based UV absorbers. paint.org This is a surprising result because these groups weaken the intramolecular hydrogen bond that is widely believed to be responsible for photostability. paint.org This suggests that charge transfer and other electronic factors play a significant role in the excited-state deactivation of these molecules. paint.org

In another example, the reactivity of N-nitro-benzotriazole with various nucleophiles leads to ring-opened products, a reaction driven by the strong electron-withdrawing nature of the nitro group. researchgate.net The antimicrobial potency of benzotriazole derivatives is also linked to electronic and steric factors. The introduction of electron-withdrawing groups like –NO2, –Cl, and –F at the 5-position of the benzotriazole ring enhances antimycotic activity, while the same substitution at the 6-position results in less potent compounds. nih.gov Furthermore, the presence of bulky substituents can decrease activity, suggesting that molecular penetration into the target cell is a key factor. nih.gov

Development of Libraries of Related Benzotriazole-Acetate Derivatives

The development of chemical libraries, which are large collections of structurally related compounds, is a cornerstone of modern drug discovery and materials science. The versatile chemistry of benzotriazole has enabled the creation of extensive libraries of its derivatives, including those based on the benzotriazole-acetate scaffold.

Researchers have synthesized numerous series of benzotriazole derivatives for biological screening. For example, libraries have been created by incorporating the benzotriazole moiety into other heterocyclic systems like thiophene (B33073), pyridine, thiadiazole, or pyrazole (B372694) to screen for antimicrobial activity. nih.gov Other reported libraries include series of chlorosubstituted, phenoxyacetyl benzotriazoles and 1-(1H-benzotriazol-1-yl)-2-(heterocyclyl)ethanones. nih.gov

The synthesis of these libraries often employs efficient methods that allow for the rapid generation of diverse structures. Microwave-assisted synthesis, for example, has been shown to be a high-yielding and environmentally friendly approach for creating libraries of benzotriazole derivatives. ijpsonline.com Polymer-supported benzotriazoles have also been used as catalysts for the generation of a tetrahydroquinoline library. nih.gov

More specifically related to the acetate scaffold, research has focused on modifying both the ester and the benzotriazole components. One study details the synthesis of N-hydrazine hydrate (B1144303) derivatives from the ethyl acetate derivative of benzotriazole, which were then reacted with various aromatic aldehydes and ketones to produce a library of hydrazide derivatives for evaluation as anticonvulsant agents. ajrconline.org Another comprehensive effort led to the creation of three series of derivatives starting from plain or substituted benzotriazole scaffolds, with subsequent functionalization of a benzylamine (B48309) portion leading to a wide array of aliphatic and aromatic amides and urea-derivatives for antiviral testing. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.